molecular formula C17H14F2N6O3S B15021499 Ethyl 4-cyano-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate

Cat. No.: B15021499
M. Wt: 420.4 g/mol
InChI Key: RYQYNYALJWHZRK-UHFFFAOYSA-N
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Description

ETHYL 4-CYANO-5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolopyrimidine core, which is known for its significant biological activities

Preparation Methods

The synthesis of ETHYL 4-CYANO-5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde to form the triazolopyrimidine core. This intermediate is then reacted with ethyl cyanoacetate and a methylthiophene derivative under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

ETHYL 4-CYANO-5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methylthiophene moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 4-CYANO-5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

ETHYL 4-CYANO-5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2-CARBOXYLATE can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: These compounds have a pyrimidine core and are known for their medicinal properties.

    Thiophene derivatives: These compounds contain a thiophene ring and are used in various chemical and industrial applications.

Properties

Molecular Formula

C17H14F2N6O3S

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H14F2N6O3S/c1-4-28-16(27)11-8(3)9(6-20)15(29-11)23-14(26)13-22-17-21-7(2)5-10(12(18)19)25(17)24-13/h5,12H,4H2,1-3H3,(H,23,26)

InChI Key

RYQYNYALJWHZRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)C#N)C

Origin of Product

United States

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